molecular formula C11H14BrNO2 B11803547 1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N,N-dimethylmethanamine

1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N,N-dimethylmethanamine

Cat. No.: B11803547
M. Wt: 272.14 g/mol
InChI Key: ITKPBICVDVNLSL-UHFFFAOYSA-N
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Description

1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N,N-dimethylmethanamine is a chemical compound that belongs to the class of organic compounds known as benzodioxins. These compounds are characterized by a benzene ring fused to a dioxin ring. The presence of a bromine atom and a dimethylmethanamine group further defines its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N,N-dimethylmethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzene-1,2-diol and oxiran-2-ylmethanol.

    Reaction Conditions: The reaction is carried out in a mixture of sodium hydroxide (NaOH) in tetrahydrofuran (THF) and water. The mixture is stirred at room temperature under a nitrogen atmosphere.

    Procedure: Oxiran-2-ylmethanol is added portion-wise to the reaction mixture, which is then stirred at 100°C for 4 hours. The reaction is cooled to room temperature and extracted with ethyl acetate (EtOAc).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydro compounds.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N,N-dimethylmethanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid
  • (7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
  • (7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2-methoxyphenyl)methanone

Uniqueness

1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N,N-dimethylmethanamine is unique due to its specific substitution pattern and the presence of the dimethylmethanamine group. This structural uniqueness may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

1-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C11H14BrNO2/c1-13(2)7-8-5-10-11(6-9(8)12)15-4-3-14-10/h5-6H,3-4,7H2,1-2H3

InChI Key

ITKPBICVDVNLSL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC2=C(C=C1Br)OCCO2

Origin of Product

United States

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